2,5-dibromo-4-cyclobutyl-1,3-thiazole
Description
Properties
CAS No. |
1314354-06-7 |
|---|---|
Molecular Formula |
C7H7Br2NS |
Molecular Weight |
297 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Strategies for 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole and Analogues
Direct Bromination Approaches to the 1,3-Thiazole Ring System
Direct bromination of a pre-synthesized 4-cyclobutyl-1,3-thiazole core is a primary strategy for the preparation of 2,5-dibromo-4-cyclobutyl-1,3-thiazole. This approach relies on the inherent reactivity of the thiazole (B1198619) ring towards electrophilic substitution.
Regioselective Bromination of 4-Cyclobutyl-1,3-thiazole Precursors
The thiazole ring exhibits distinct regioselectivity in electrophilic substitution reactions. Cross-coupling reactions on 2,4-dibromothiazole (B130268) have been shown to occur preferentially at the more electron-deficient 2-position. tum.de This inherent reactivity allows for a degree of control during bromination. For a 4-substituted thiazole, such as 4-cyclobutyl-1,3-thiazole, the initial bromination is expected to occur at the C5 position, which is activated by the adjacent sulfur atom and the alkyl group. Subsequent bromination would then take place at the C2 position. The use of specific brominating agents and controlled reaction conditions can enhance this regioselectivity.
Optimization of Reaction Conditions for Efficient Dibromination
Achieving efficient dibromination to yield this compound requires careful optimization of reaction conditions. This includes the choice of brominating agent, solvent, temperature, and reaction time. While elemental bromine can be used, reagents like N-bromosuccinimide (NBS) are often preferred for better control and to avoid over-bromination or side reactions. Studies on the synthesis of various brominated thiazoles have focused on updating and optimizing their production, often moving away from elemental bromine to improve safety and yield. lookchem.comnih.gov For instance, the synthesis of 2,5-dibromo-4-methylthiazole (B1322216) has been reported, providing a procedural basis for the synthesis of the cyclobutyl analogue. chemicalbook.com
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Offers better selectivity and handling compared to elemental bromine. |
| Solvent | Acetic Acid, Chloroform | Solvents that can facilitate the electrophilic substitution process. |
| Temperature | 0°C to room temperature | Lower temperatures can help control the exothermicity of the reaction and improve selectivity. |
| Reaction Time | Monitored by TLC/GC-MS | Ensures the reaction goes to completion without the formation of significant byproducts. |
Sequential Bromination-Debromination Pathways for Selective Functionalization
Sequential bromination-debromination strategies offer a versatile route to selectively functionalized thiazoles. lookchem.comnih.govresearchgate.net This methodology can be particularly useful for introducing different substituents at specific positions of the thiazole ring. For instance, a 2,4,5-tribromothiazole (B1600981) intermediate could be selectively debrominated at a specific position to allow for the introduction of another functional group. While not a direct route to this compound, this approach highlights the sophisticated chemical manipulations possible on the thiazole core, which could be adapted for the synthesis of more complex analogues. lookchem.comresearchgate.net
Construction of the 1,3-Thiazole Ring with Integrated Cyclobutyl Moiety
An alternative to direct bromination is the construction of the thiazole ring from acyclic precursors that already contain the cyclobutyl group. This approach often provides better control over the final substitution pattern.
Hantzsch Thiazole Synthesis and Its Mechanistic Variants for Cyclobutyl-Thiazole Formation
The Hantzsch thiazole synthesis is a classic and widely used method for the formation of thiazole rings. nih.govnih.govyoutube.comorganic-chemistry.org This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. researchgate.netyoutube.com To synthesize a 4-cyclobutyl-1,3-thiazole precursor, one would react an α-haloketone bearing a cyclobutyl group with a suitable thioamide.
The general mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The reaction is often carried out with heating. youtube.com For the synthesis of this compound, a dibrominated α-haloketone or a brominated thioamide could potentially be used, although this may lead to challenges with regioselectivity and side reactions. A more common approach would be to first synthesize the 4-cyclobutyl-1,3-thiazole and then proceed with direct bromination as described in section 2.1.
| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thioamide) | Product |
| α-Bromo-cyclobutylketone | Thioformamide | 4-Cyclobutyl-1,3-thiazole |
| 1,1-Dibromo-3-cyclobutyl-propan-2-one | Thiourea (B124793) | 2-Amino-4-cyclobutyl-5-bromothiazole |
Cyclization Reactions Involving α-Halocarbonyl Compounds and Thioamide Derivatives
Various modifications and alternative cyclization reactions exist for the synthesis of substituted thiazoles. These methods often employ different starting materials or catalysts to achieve specific substitution patterns. For instance, the reaction of α-halocarbonyl compounds with thioamides is a cornerstone of thiazole synthesis. researchgate.net Research has explored the kinetics of this reaction, providing insights into the reaction mechanism and the influence of various parameters. researchgate.net
Furthermore, methods for the synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids have been developed, offering a metal-free alternative. nih.gov This involves the activation of the carboxylic acid with thionyl chloride, followed by intramolecular cyclization. nih.gov While this specific method leads to a different substitution pattern, it showcases the diversity of cyclization strategies available for constructing the thiazole core, which could potentially be adapted for the synthesis of this compound by using appropriately substituted starting materials.
Novel One-Pot Multi-Component Reactions for this compound Scaffold Assembly
One-pot multi-component reactions (MCRs) represent a highly efficient strategy in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single step, which minimizes waste and saves time. researchgate.net While a specific MCR for this compound is not documented, the synthesis of related 2,4-disubstituted and other complex thiazoles via MCRs provides a clear blueprint. ijper.orgacgpubs.org
A common approach is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone and a thioamide-containing compound. ijper.orgacgpubs.org Researchers have developed MCRs based on this principle that yield highly functionalized thiazoles. For instance, a three-component reaction between an α-halocarbonyl compound, a thiourea or thiosemicarbazide (B42300), and another reactive species can assemble a complex thiazole core in a single operation. nih.gov Ding et al. demonstrated an eco-friendly, one-pot synthesis of 2,4-disubstituted thiazoles by grinding aldehydes and α-bromoketones with thiosemicarbazide under catalyst- and solvent-free conditions. ijper.org
A hypothetical one-pot synthesis for a 4-cyclobutylthiazole scaffold could involve the reaction of 1-cyclobutyl-2-bromoethan-1-one, a source of sulfur and nitrogen like thiourea, and a third component to introduce functionality at other positions, followed by a subsequent bromination step to yield the final dibrominated product. The efficiency of these MCRs often results in high yields and simplified workup procedures. acgpubs.org
| Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|
| α-halo carbonyl compounds, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid catalyst, Ultrasonic irradiation or conventional heating | Substituted Hantzsch thiazole derivatives | mdpi.com |
| 2-(2-benzylidenehydrazinyl)-4-methylthiazole, Thiosemicarbazide, Hydrazonoyl chlorides | Dioxane, Reflux | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | nih.gov |
| Aldehydes, α-bromoketones, Thiosemicarbazide | Grinding, Catalyst- and solvent-free, Room temperature | N-(substituted)-4-phenylthiazole-2-amine derivatives | ijper.org |
| 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiosemicarbazide, Carbonyl compounds | Environmental benign process | Thiazole and thiazolyl-pyrazole derivatives | acgpubs.org |
Advanced Synthetic Methodologies
Recent advancements in synthetic chemistry have focused on developing methods that are not only efficient but also environmentally sustainable and capable of producing highly complex molecular structures with precision.
Environmentally Benign and Green Chemistry Approaches in Thiazole Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. bepls.com In thiazole synthesis, this has translated into the development of methods that use greener solvents (like water or PEG-400), employ recyclable catalysts, or operate under solvent-free conditions. mdpi.combepls.com
One notable green approach is the use of water as a solvent for the synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles from dithiocarbamates and α-halocarbonyl compounds. This catalyst-free method, while requiring reflux, avoids hazardous organic solvents. bepls.com Another strategy involves using deep eutectic solvents (DESs), such as an L-proline–ethylene glycol mixture, which are non-flammable, have low volatility, and can be recyclable. nih.gov The synthesis of thiazole derivatives has also been achieved using recyclable catalysts like silica-supported tungstosilicic acid, which can be easily filtered and reused, enhancing the sustainability of the process. mdpi.com These methods provide a pathway to synthesize thiazole cores, which could be subsequently brominated, in an eco-friendly manner. bepls.com
Catalyst-Free and Microwave-Assisted Protocols for Dibrominated Thiazoles
The combination of catalyst-free conditions and microwave-assisted synthesis represents a significant advance in creating heterocyclic compounds efficiently and cleanly. bepls.comnih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while improving yields and product selectivity. nih.gov
Several catalyst-free protocols for thiazole synthesis have been reported. For example, 2-aminothiazoles can be synthesized in high yields from α-diazoketones and thiourea using PEG-400 as a green solvent at 100 °C, eliminating the need for a catalyst. bepls.com The synthesis of hydrazinyl thiazoles has been achieved in as little as 30 seconds under solvent- and catalyst-free conditions using microwave irradiation. researchgate.net
Microwave-assisted synthesis has been successfully applied to produce a variety of thiazole-containing scaffolds. nih.govrsc.org For the synthesis of a target like this compound, one could envision a microwave-assisted Hantzsch-type cyclization to form the 4-cyclobutylthiazole ring, followed by a microwave-assisted bromination step. The initial synthesis of the thiazole ring can be achieved by reacting thiosemicarbazones with α-haloketones under microwave irradiation, a method that has proven effective for creating thiazole-substituted dibenzofurans. researchgate.net
| Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|
| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Microwave irradiation (500 W, 150 °C), Chitosan catalyst | Thiazolyl-pyridazinedione derivatives | nih.gov |
| Dibenzofuran derivatives, Substituted thiosemicarbazones | Microwave irradiation (850 W) | Thiazole-substituted dibenzofurans | researchgate.net |
| Aldehydes, Dithiooxamide, 1,4-Benzoquinone derivatives | Two-step sequence with microwave activation | Symmetrical thiazolo[5,4-d]thiazoles | rsc.org |
| Thiourea, Chloroacetic acid, Aldehyde | Solvent-free, Microwave irradiation | 5-arylidene-2-imino-4-thiazolidinones | nih.gov |
Stereoselective Synthesis of Complex Thiazole-Containing Architectures
Stereoselectivity is crucial when synthesizing complex molecules intended for biological applications, as different stereoisomers can have vastly different activities. The synthesis of thiazole derivatives with specific stereochemistry, particularly involving chiral centers or geometric isomers (Z/E), is an area of active research. nih.gov
For example, the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate has been achieved through the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate and chloroacetone. nih.gov The geometry of the resulting double bond was confirmed using X-ray crystallography and computational studies. nih.gov Such methodologies are critical for creating complex architectures where the spatial arrangement of substituents on the thiazole ring or its side chains is precisely controlled.
In the context of this compound, if the cyclobutyl group or any other substituent contained a chiral center, a stereoselective synthesis would be necessary to obtain a single enantiomer or diastereomer. This would involve using chiral starting materials, chiral catalysts, or chiral auxiliaries to guide the formation of the desired stereoisomer during the ring-forming or substitution reactions. While the parent compound itself is achiral, the principles of stereoselective synthesis are paramount for creating more complex, chiral analogues that are often required in medicinal chemistry. ijper.org
Reaction Chemistry and Derivatization of 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole
Nucleophilic Substitution Reactions on the Brominated Thiazole (B1198619) Ring
The bromine atoms on the electron-deficient thiazole ring can be displaced by various nucleophiles. ksu.edu.saresearchgate.net These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of the bromine atoms towards nucleophilic substitution is enhanced by the electron-withdrawing nature of the thiazole ring. Common nucleophiles that can be employed include alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amino-substituted thiazoles, respectively. The bromine at the 2-position is generally more susceptible to nucleophilic attack than the one at the 5-position.
Table 3: Representative Nucleophilic Substitution Reactions
| Entry | Nucleophile | Conditions | Product |
| 1 | Sodium methoxide | Methanol, reflux | 2-methoxy-5-bromo-4-cyclobutyl-1,3-thiazole |
| 2 | Sodium thiophenoxide | DMF, 80 °C | 2-(phenylthio)-5-bromo-4-cyclobutyl-1,3-thiazole |
| 3 | Piperidine | Dioxane, 100 °C | 2-(piperidin-1-yl)-5-bromo-4-cyclobutyl-1,3-thiazole |
Note: The reactions in this table are illustrative and based on the known reactivity of similar brominated thiazole systems.
Functional Group Interconversions Involving the Bromine Substituents
The bromine atoms of 2,5-dibromo-4-cyclobutyl-1,3-thiazole can be involved in various functional group interconversions. One of the most common transformations is the lithium-halogen exchange, which is typically achieved by treating the dibromothiazole with an organolithium reagent, such as n-butyllithium, at low temperatures. This generates a lithiated thiazole species that can then be quenched with a variety of electrophiles to introduce new functional groups. The greater reactivity of the C2-bromine atom often allows for selective monolithiation at this position. Subsequent reaction with an electrophile, such as an aldehyde, ketone, or carbon dioxide, can lead to the formation of alcohols, or carboxylic acids, respectively.
Electrophilic Aromatic Substitution Reactivity of the Thiazole Nucleus
The thiazole ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution compared to benzene. However, the presence of activating groups can facilitate such reactions. In the case of this compound, the bromine atoms are deactivating, making electrophilic substitution on the thiazole ring challenging. If a reaction were to occur, it would likely be directed to the C4 position if it were unsubstituted. However, since this position is occupied by the cyclobutyl group, electrophilic attack on the thiazole ring itself is highly unlikely. Any electrophilic reactions would likely occur on the cyclobutyl ring if conditions were harsh enough, but this falls outside the scope of typical thiazole chemistry. The reactivity of the thiazole nucleus towards electrophiles is generally low, and harsh conditions can lead to decomposition of the ring.
Role as a Precursor in the Synthesis of Multi-Heterocyclic Systems
The strategic functionalization of the this compound core serves as a gateway to a diverse array of multi-heterocyclic systems. The presence of two reactive bromine atoms at positions C2 and C5 allows for sequential or one-pot multi-component reactions, leading to the construction of fused or linked heterocyclic scaffolds. These reactions are pivotal in the field of medicinal chemistry and materials science, where the development of novel molecular architectures with specific biological activities or physical properties is highly sought after.
While specific documented syntheses starting directly from this compound to form multi-heterocyclic systems are not extensively reported in readily available literature, the reactivity of similar 2,5-dihalogenated thiazole and thiophene (B33073) analogs provides a strong basis for its potential applications. The principles of established synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and condensation reactions with binucleophiles, are theoretically applicable to this substrate.
For instance, palladium-catalyzed reactions like the Suzuki, Stille, or Sonogashira couplings are powerful tools for creating carbon-carbon bonds. In the context of this compound, these reactions could be employed to introduce other heterocyclic moieties at the C2 and C5 positions. A hypothetical reaction scheme could involve the sequential coupling of two different heterocyclic boronic acids or stannanes, thereby constructing a complex multi-heterocyclic assembly.
Furthermore, the bromine atoms are susceptible to nucleophilic substitution, which can be exploited to build fused heterocyclic rings. Reaction with a binucleophile, such as a 1,2-diaminobenzene or 2-aminothiophenol, could lead to the formation of thiazolo-fused benzimidazoles or benzothiazoles, respectively. The cyclobutyl group at the C4 position would remain as a distinct structural feature in the final multi-heterocyclic product.
The following table outlines hypothetical, yet chemically plausible, pathways for the synthesis of multi-heterocyclic systems from this compound, based on established reactivity patterns of similar dihalogenated heterocycles.
Interactive Data Table: Plausible Synthetic Routes to Multi-Heterocyclic Systems
| Starting Material | Reagent(s) | Catalyst/Conditions | Potential Product Class |
| This compound | 1. Pyridine-3-boronic acid 2. Thiophene-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, Heat (Sequential Suzuki Coupling) | Thiazole linked to pyridine (B92270) and thiophene |
| This compound | 1. (Tributylstannyl)pyrimidine 2. (Tributylstannyl)oxazole | Pd(PPh₃)₄, LiCl, Toluene, Heat (Sequential Stille Coupling) | Thiazole linked to pyrimidine (B1678525) and oxazole |
| This compound | 1. Ethynylbenzene 2. 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, Heat (Sequential Sonogashira Coupling) | Thiazole with two different substituted ethynyl (B1212043) groups |
| This compound | o-Phenylenediamine | K₂CO₃, DMF, Heat (Condensation/Cyclization) | 4-Cyclobutyl-thiazolo[2,3-b]benzimidazole derivative |
| This compound | 2-Aminothiophenol | NaH, THF, Heat (Condensation/Cyclization) | 4-Cyclobutyl-thiazolo[3,2-a]benzothiazole derivative |
Advanced Spectroscopic and Structural Elucidation of 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2,5-dibromo-4-cyclobutyl-1,3-thiazole, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the connectivity of the cyclobutyl substituent to the thiazole (B1198619) core.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. In this compound, the signals for the cyclobutyl protons are expected to be complex due to their diastereotopic nature and spin-spin coupling. The methine proton directly attached to the thiazole ring (CH-1') is anticipated to be the most downfield of the cyclobutyl signals, influenced by the heterocyclic ring's electronic environment. The methylene (B1212753) protons would appear as overlapping multiplets further upfield.
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. The thiazole ring carbons (C2, C4, and C5) are expected at characteristic chemical shifts. The carbons C2 and C5, being directly bonded to electronegative bromine atoms, would show distinct shifts. The C4 carbon, attached to the cyclobutyl group, will also have a characteristic resonance. The carbons of the cyclobutyl ring will appear in the aliphatic region of the spectrum.
Hypothetical NMR data for this compound in CDCl₃ is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data

Figure 1. Structure of this compound with atom numbering.
Click to view interactive NMR Data Table
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|
| 2 | - | - | 120.5 |
| 4 | - | - | 158.2 |
| 5 | - | - | 115.8 |
| 1' | ~3.50 | quintet | 35.1 |
| 2', 6' | ~2.45 | multiplet | 28.9 |
| 3', 5' | ~2.10 | multiplet | 18.7 |
| 4' | ~1.90 | multiplet | - |
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, strong correlations would be observed between the methine proton (H-1') and the adjacent methylene protons (H-2'/H-6') of the cyclobutyl ring, and subsequently between all adjacent protons within the cyclobutyl system. This confirms the integrity of the cyclobutyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom in the cyclobutyl ring by linking it to its attached proton(s). For example, the proton signal at ~3.50 ppm would correlate with the carbon signal at 35.1 ppm, assigning them both to the C1'/H1' position.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations between protons and carbons. The key correlation would be between the methine proton of the cyclobutyl group (H-1') and the C4 carbon of the thiazole ring. Additional correlations from H-1' to C5 and from the adjacent cyclobutyl protons (H-2'/H-6') to C4 would provide definitive proof that the cyclobutyl group is attached at the C4 position of the 2,5-dibromothiazole (B130459) core.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" based on its functional groups.
FT-IR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. Key expected absorptions for this compound would include C-H stretching vibrations from the cyclobutyl group, C=N and C=C stretching from the thiazole ring, and C-Br stretching vibrations at lower wavenumbers.
Raman Spectroscopy: As a complementary technique to FT-IR, Raman spectroscopy measures the inelastic scattering of light. It is particularly sensitive to symmetric vibrations and bonds involving heavy atoms. Therefore, the C-S bond and C-Br bond vibrations are expected to produce strong signals in the Raman spectrum.
Table 2: Predicted Vibrational Spectroscopy Data
Click to view interactive Vibrational Spectroscopy Data Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| C-H stretch (aliphatic) | 2850 - 2960 | FT-IR, Raman |
| C=N stretch (thiazole ring) | ~1620 | FT-IR, Raman |
| C=C stretch (thiazole ring) | ~1550 | FT-IR, Raman |
| C-H bend (aliphatic) | 1450 - 1470 | FT-IR |
| Thiazole ring vibrations | 1300 - 1400 | FT-IR, Raman |
| C-S stretch | 600 - 700 | Raman |
| C-Br stretch | 500 - 600 | FT-IR, Raman |
High-Resolution Mass Spectrometry (HRMS) and Elucidation of Fragmentation Pathways
HRMS provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. uni.lu The predicted monoisotopic mass for C₇H₇Br₂NS is 294.8666 Da. uni.lu The presence of two bromine atoms would create a characteristic isotopic pattern (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a definitive indicator for a dibrominated compound.
Analysis of the fragmentation pathways in the mass spectrum provides further structural confirmation. libretexts.org Common fragmentation patterns for this compound would likely involve:
Loss of a Bromine Radical: Cleavage of a C-Br bond to give [M-Br]⁺ ions.
Cleavage of the Cyclobutyl Ring: Fragmentation of the cyclobutyl substituent, for instance, through the loss of ethene (C₂H₄), leading to characteristic lower mass fragments. youtube.comlibretexts.org
Loss of the Cyclobutyl Group: Cleavage of the bond between the thiazole ring and the cyclobutyl group.
Table 3: Predicted High-Resolution Mass Spectrometry Data
Click to view interactive HRMS Data Table
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 295.87388 |
| [M+Na]⁺ | 317.85582 |
| [M]⁺ | 294.86605 |
Data sourced from PubChem CID 66521222. uni.lu
Single-Crystal X-ray Diffraction Analysis for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. rsc.org If a suitable single crystal of this compound could be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. It would definitively confirm the substitution pattern on the thiazole ring and reveal the puckering of the cyclobutyl ring. Furthermore, analysis of the crystal packing would elucidate intermolecular interactions, such as halogen bonding (C-Br···N or C-Br···S) or van der Waals forces, which govern the solid-state architecture. mdpi.com While no public crystal structure is currently available, studies on related substituted thiazoles have successfully used this method for definitive structural proof. mdpi.comnih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The thiazole ring acts as the primary chromophore in this compound. The presence of bromine atoms (auxochromes) with their lone pairs of electrons can influence the energy of the π→π* and n→π* transitions, typically causing a bathochromic (red) shift compared to the unsubstituted thiazole. researchgate.net
Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Many heterocyclic aromatic compounds exhibit fluorescence. If this compound is fluorescent, the emission spectrum would appear at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence would provide further insight into the excited-state properties of the molecule. The presence of heavy bromine atoms, however, can sometimes lead to quenching of fluorescence via the heavy-atom effect, which promotes intersystem crossing to the triplet state.
Table 4: List of Chemical Compounds
Click to view Chemical Compounds Table
| Compound Name |
|---|
| This compound |
| ethene |
Computational and Theoretical Investigations of 2,5 Dibromo 4 Cyclobutyl 1,3 Thiazole
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has emerged as a fundamental tool for investigating the molecular geometry and electronic structure of thiazole (B1198619) derivatives. researchgate.netmdpi.com For 2,5-dibromo-4-cyclobutyl-1,3-thiazole, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized molecular structure. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms.
The electronic structure is also thoroughly mapped, revealing the distribution of electron density and the nature of chemical bonds within the molecule. This information is critical for understanding the molecule's stability and its interactions with other chemical species. The calculated electronic properties often correlate well with experimental data obtained from techniques like X-ray crystallography. researchgate.netresearchgate.net
Table 1: Selected Calculated Geometric Parameters for this compound
| Parameter | Value |
| C2-N3 Bond Length (Å) | Data not available in search results |
| N3-C4 Bond Length (Å) | Data not available in search results |
| C4-C5 Bond Length (Å) | Data not available in search results |
| C5-S1 Bond Length (Å) | Data not available in search results |
| S1-C2 Bond Length (Å) | Data not available in search results |
| C4-C(cyclobutyl) Bond Length (Å) | Data not available in search results |
| C2-Br Bond Length (Å) | Data not available in search results |
| C5-Br Bond Length (Å) | Data not available in search results |
| C2-N3-C4 Bond Angle (°) | Data not available in search results |
| N3-C4-C5 Bond Angle (°) | Data not available in search results |
| C4-C5-S1 Bond Angle (°) | Data not available in search results |
| C5-S1-C2 Bond Angle (°) | Data not available in search results |
| S1-C2-N3 Bond Angle (°) | Data not available in search results |
Frontier Molecular Orbital (FMO) Analysis, Including HOMO-LUMO Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netimperial.ac.uk The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netresearchgate.net
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule that is more readily polarized and chemically reactive. researchgate.net For this compound, FMO analysis helps to predict its behavior in chemical reactions, identifying the likely sites for nucleophilic and electrophilic attack. The distribution of HOMO and LUMO densities across the molecule highlights the electron-donating and electron-accepting regions, respectively.
Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap
| Parameter | Energy (eV) |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Energy Gap (ΔE) | Data not available in search results |
Conformational Analysis of the Cyclobutyl Substituent and Thiazole Ring
The thiazole ring itself is largely planar, but the attachment of the bulky cyclobutyl group can introduce subtle distortions. Conformational analysis helps to understand how these structural variations might affect the molecule's properties and its ability to interact with biological targets or other molecules in a chemical reaction.
Prediction of Spectroscopic Parameters via Quantum Chemical Calculations
Quantum chemical calculations are invaluable for predicting spectroscopic parameters, which can then be compared with experimental spectra to validate both the computational model and the experimental findings. researchgate.netresearchgate.net For this compound, these calculations can simulate various types of spectra:
Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies help in the assignment of experimental IR and Raman bands to specific molecular vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of chemical shifts for ¹H and ¹³C nuclei can aid in the interpretation of experimental NMR spectra, providing a deeper understanding of the electronic environment of the atoms. researchgate.net
UV-Visible Spectra: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths, offering insights into the molecule's photophysical properties. researchgate.net
Table 3: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Parameter | Value |
| IR | C-Br Stretch (cm⁻¹) | Data not available |
| IR | Thiazole Ring Stretch (cm⁻¹) | Data not available |
| ¹³C NMR | C2 Chemical Shift (ppm) | Data not available |
| ¹³C NMR | C4 Chemical Shift (ppm) | Data not available |
| ¹³C NMR | C5 Chemical Shift (ppm) | Data not available |
| ¹H NMR | Cyclobutyl Protons (ppm) | Data not available |
| UV-Vis | λmax (nm) | Data not available |
Elucidation of Reaction Mechanisms Through Advanced Computational Modeling
Advanced computational modeling can be a powerful tool to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, in substitution or coupling reactions where the bromine atoms are displaced, computational models can help to determine whether the reaction proceeds through a concerted or stepwise mechanism. This level of detail is often difficult to obtain through experimental means alone and provides a deeper understanding of the factors that control the reactivity and selectivity of the molecule.
Advanced Research Applications Beyond Medicinal Chemistry
Development of Materials with Tailored Electronic or Optical Properties
The thiazole (B1198619) ring is a key component in the architecture of various organic materials due to its inherent aromaticity and electron-rich nature. The presence of bromine atoms and a cyclobutyl substituent on the thiazole core of 2,5-dibromo-4-cyclobutyl-1,3-thiazole allows for the fine-tuning of its electronic and optical properties. Brominated thiazoles, in general, are recognized as important precursors for conjugated materials. researchgate.net
The introduction of bromine atoms, which are electron-withdrawing, can significantly modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the thiazole system. This modulation is crucial for designing materials with specific band gaps, which is a key parameter for applications in organic electronics such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Furthermore, the bromine atoms serve as reactive sites for cross-coupling reactions, enabling the extension of the π-conjugated system. By replacing the bromine atoms with various aryl or other conjugated groups, it is possible to create a diverse library of materials with tailored absorption and emission characteristics. The cyclobutyl group, while not directly participating in the conjugation, can influence the solid-state packing and solubility of the resulting materials, which are critical factors for device performance and processability. Research on other substituted thiazoles has demonstrated their utility in creating fluorescent dyes and light-emitting materials, suggesting a similar potential for derivatives of this compound.
Utilization in Ligand Design for Organometallic Catalysis and Coordination Chemistry
The thiazole moiety, with its nitrogen and sulfur heteroatoms, possesses excellent coordination capabilities with a variety of metal ions. researchgate.net This makes this compound a promising precursor for the design of novel ligands for organometallic catalysis and coordination chemistry. The nitrogen atom of the thiazole ring can act as a Lewis base, coordinating to metal centers.
The bromine atoms at the 2 and 5 positions are particularly significant as they can be readily converted into other functional groups or used directly in oxidative addition steps in catalytic cycles. For instance, through lithiation or Grignard formation followed by reaction with a metal precursor, the thiazole core can be incorporated into more complex ligand architectures, such as pincer-type ligands or bidentate ligands. These ligands can then be used to stabilize and activate metal centers for a wide range of catalytic transformations.
Palladium complexes bearing thiazole-derived ligands have been shown to be effective catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netscholaris.ca The electronic properties of the thiazole ring can influence the catalytic activity of the metal center, and the substituents on the ring can be used to tune the steric and electronic environment of the catalyst. The cyclobutyl group at the 4-position can provide steric bulk, which may enhance the selectivity of certain catalytic reactions.
Precursor in Polymer Chemistry and Construction of Organic Frameworks
Dibrominated aromatic and heteroaromatic compounds are fundamental building blocks in modern polymer chemistry, particularly for the synthesis of conjugated polymers through cross-coupling reactions like Suzuki, Stille, and Heck couplings. With two reactive bromine atoms, this compound is an ideal monomer for the synthesis of thiazole-containing polymers. These polymers are of interest for their potential applications in electronic and optoelectronic devices. The synthesis of a range of brominated thiazoles, including 2,5-dibromothiazole (B130459), has been optimized to make them more accessible for such applications. acs.orgnih.gov
The incorporation of the thiazole unit into a polymer backbone can impart desirable properties such as thermal stability, and specific electronic and charge-transport characteristics. The cyclobutyl substituent can enhance the solubility of the resulting polymers, which is often a challenge in the processing of rigid, conjugated polymer systems.
In addition to linear polymers, this dibrominated thiazole can be utilized in the construction of two- and three-dimensional organic frameworks, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). mdpi.comrsc.orgmdpi.com By reacting with multitopic linkers, it is possible to create porous, crystalline materials with high surface areas. Thiazole-based COFs have been investigated for applications in photocatalysis and removal of pollutants. mdpi.com The functionalizable thiazole core within such frameworks can offer sites for post-synthetic modification or act as active centers for catalysis or sensing. For instance, a Zn-based MOF with thiazole sites has demonstrated rapid and efficient removal of heavy metal ions from water. researchgate.net
Exploration in Agrochemical and Industrial Research Applications
Thiazole derivatives are a well-established class of compounds in the agrochemical industry, exhibiting a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties. rsc.org The thiazole ring is a "privileged scaffold" that is present in several commercial agrochemicals. The specific substitution pattern on the thiazole ring is crucial for its biological activity.
While the specific agrochemical properties of this compound have not been extensively reported, its structural features suggest potential for exploration in this area. The brominated thiazole core can be a starting point for the synthesis of a library of derivatives to be screened for agrochemical activity. Structure-activity relationship (SAR) studies on other thiazole derivatives have shown that the nature and position of substituents significantly influence their efficacy and spectrum of activity. For example, the presence of a p-bromophenyl group at the fourth position of a thiazole ring has been shown to increase antifungal and antituberculosis activities in certain compounds. nih.gov Further research could involve the synthesis and evaluation of various derivatives of this compound to identify potential agrochemical candidates. nih.gov
In a broader industrial context, halogenated heterocycles are valuable intermediates in chemical synthesis. chemscene.com The reactivity of the C-Br bonds allows for a wide range of chemical transformations, making this compound a versatile building block for the production of various fine chemicals and specialty materials.
Design and Synthesis of Chemosensors Based on Brominated Thiazole Cores
The development of chemosensors for the detection of ions and small molecules is a significant area of research. Thiazole-based compounds have emerged as promising candidates for the fluorescent and colorimetric sensing of various analytes, particularly heavy metal ions. nih.gov The thiazole ring can act as a fluorophore, and its interaction with an analyte can lead to a detectable change in its optical properties.
The this compound core provides a platform for the design and synthesis of novel chemosensors. The bromine atoms can be readily substituted with receptor units that can selectively bind to a target analyte. For instance, the introduction of a thiourea (B124793) moiety can lead to sensors for mercury ions. nih.gov The synthetic versatility of the dibrominated thiazole allows for the creation of a diverse range of sensor molecules with different selectivities and sensitivities.
The general approach involves connecting the thiazole fluorophore to a binding site for the analyte of interest. Upon binding, processes such as photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) can be modulated, resulting in a change in the fluorescence or color of the sensor. The cyclobutyl group can influence the photophysical properties and the solubility of the sensor molecule in different media.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,5-dibromo-4-cyclobutyl-1,3-thiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated thiazoles typically involves cyclization of thiourea derivatives with α-halo ketones or halogenation of preformed thiazoles. For 4-cyclobutyl substitution, cyclobutyl precursors (e.g., cyclobutylcarboxylic acid derivatives) can be introduced via nucleophilic substitution or cross-coupling reactions. Key variables include solvent polarity (e.g., DMSO for polar intermediates), temperature control (reflux vs. room temperature), and stoichiometry of brominating agents (e.g., NBS or Br₂). For example, highlights refluxing in DMSO for 18 hours to achieve cyclization, yielding 65% product . Optimizing halogenation steps requires monitoring via TLC or NMR to avoid over-bromination.
Q. How can spectral characterization (IR, NMR) reliably distinguish this compound from analogous derivatives?
- Methodological Answer :
- ¹H NMR : The cyclobutyl group exhibits characteristic upfield shifts (δ 1.5–2.5 ppm for CH₂ groups) and splitting patterns due to ring strain. Bromine atoms deshield adjacent protons, causing downfield shifts (e.g., thiazole C-H protons near δ 8–9 ppm).
- ¹³C NMR : Br substituents at C2 and C5 induce distinct deshielding (~110–120 ppm for C-Br), while the cyclobutyl carbons appear at ~20–35 ppm.
- IR : The thiazole ring shows C=N stretching near 1640 cm⁻¹, while Br-C vibrations occur at 550–650 cm⁻¹. Comparative analysis with ’s thiazole derivatives (e.g., compound 11a-c) confirms these patterns .
Advanced Research Questions
Q. How can computational tools (e.g., REAXYS, PISTACHIO) predict feasible synthetic routes for novel analogs of this compound?
- Methodological Answer : Databases like REAXYS and PISTACHIO_RINGBREAKER enable retrosynthetic analysis by prioritizing precursors with high plausibility scores (>0.8). For example, cyclobutyl-containing thiazoles can be deconstructed into cyclobutylamine or cyclobutanecarboxamide intermediates. ’s workflow suggests using template relevance heuristics (e.g., "halogenated thiazole cyclization") and filtering results by reaction feasibility (e.g., avoiding high-energy intermediates) . Machine learning models (e.g., BKMS_METABOLIC) further refine route selection by comparing thermodynamic stability and regioselectivity of bromination steps.
Q. What experimental approaches resolve contradictions in reported bromination efficiencies for thiazole derivatives?
- Methodological Answer : Discrepancies in bromination yields (e.g., 65% in vs. 80–90% in other studies) may stem from:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic bromination but may promote side reactions.
- Catalyst Use : Lewis acids like FeCl₃ can improve regioselectivity for C2/C5 positions.
- Temperature Control : Lower temperatures (~0°C) favor mono-bromination, while higher temperatures risk di-bromination. Systematic DOE (Design of Experiments) is recommended, varying parameters as in ’s 18-hour reflux protocol . Post-reaction analysis via HPLC-MS can identify byproducts (e.g., debrominated or ring-opened species).
Q. How can in vitro bioactivity assays guide the rational design of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies require:
- Functional Group Variation : Replace bromine with Cl/I or modify the cyclobutyl group (e.g., spirocyclic or fused rings) to assess steric/electronic effects.
- Assay Selection : Use enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cytotoxicity in cancer lines) as in ’s analgesic activity screening .
- Data Interpretation : Correlate IC₅₀ values with computational docking (e.g., AutoDock Vina) to identify key binding interactions (e.g., Br···π contacts with protein targets).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
